6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one
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Overview
Description
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position of the quinolinone ring.
Formation of the Oxazoline Ring: This step involves the cyclization of appropriate precursors to form the oxazoline ring.
Phenyl Substitution: Introduction of phenyl groups at specific positions through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the oxazoline ring or the quinolinone core.
Reduction: Reduction reactions could target the oxazoline ring, converting it to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl groups or the bromine atom.
Properties
IUPAC Name |
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c25-17-11-12-19-18(13-17)22(16-9-5-2-6-10-16)23(24(28)26-19)20-14-21(29-27-20)15-7-3-1-4-8-15/h1-13,21H,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLPPLNAHIWTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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